molecular formula C22H29N3O4 B3017146 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049414-30-3

2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B3017146
CAS No.: 1049414-30-3
M. Wt: 399.491
InChI Key: QSKYVSYNFOXTHY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound featuring a 2-methoxyphenoxy acetamide backbone linked to a 4-(2-methoxyphenyl)piperazine moiety via an ethyl spacer.

The 2-methoxy group on both the phenoxy and piperazine rings is critical for molecular recognition and binding affinity. The compound’s synthesis likely involves chloroacetylation of a piperazine intermediate, analogous to methods described in .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-8-4-3-7-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-29-21-10-6-5-9-20(21)28-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKYVSYNFOXTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a ligand in coordination chemistry and can be used in the synthesis of complex molecules.

    Biology: It has been investigated for its interaction with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: The compound shows promise as a therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and depression.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets and pathways involved include the G-protein signaling cascade and downstream effectors like phospholipase C .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Key structural analogues are compared below:

Compound Name Substituents on Aromatic Rings Piperazine Substitution Primary Application Key Features
Target Compound 2-methoxy (phenoxy and phenyl) 2-methoxyphenyl Potential 5-HT1A ligand Dual 2-methoxy groups enhance receptor affinity
18F-FCWAY (18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) 2-methoxy (phenyl) + 4-fluoro (cyclohexane) 2-methoxyphenyl 5-HT1A PET imaging High selectivity but suffers from defluorination in vivo
18F-MPPF (4-18F-fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide) 4-fluoro (benzamide) 2-methoxyphenyl 5-HT1A PET imaging Improved metabolic stability over 18F-FCWAY
Compound 47 (Ravindra et al.) Benzo[d]thiazol-5-ylsulfonyl (piperazine) + 3,5-difluorophenyl (acetamide) N/A Antimicrobial Piperazine-sulfonyl group enhances gram-positive activity
2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide Azepan-1-yl (acetamide) 2-methoxyphenyl Unknown Azepane replaces piperazine, altering pharmacokinetics
Key Observations:
  • Substituent Position Matters : The 2-methoxy group on the phenyl ring is conserved in 5-HT1A ligands (e.g., 18F-FCWAY, 18F-MPPF), while 3-methoxy or 4-methoxy analogues (e.g., ) show divergent biological activities .
  • Linker Flexibility : Ethyl spacers (as in the target compound) improve conformational freedom for receptor binding compared to rigid cyclohexane (18F-FCWAY) .

Pharmacological and Functional Comparisons

Serotonin Receptor Affinity
  • The target compound shares structural motifs with 18F-Mefway and 18F-FCWAY, both 5-HT1A antagonists used in PET imaging. These compounds exhibit nanomolar affinity (Ki < 5 nM) due to the 4-(2-methoxyphenyl)piperazine group .
  • Compound 9 (), a 5-HT1A ligand with an isoindolinone core, shows higher in vitro affinity (Ki = 0.8 nM) than the target compound, likely due to additional hydrophobic interactions .
Antimicrobial Activity
  • Acetamide derivatives with piperazine-benzo[d]thiazole hybrids (e.g., Compounds 47–50, ) exhibit potent antimicrobial activity (MIC = 4–16 µg/mL) but lack CNS targeting due to bulky sulfonyl groups .
Metabolic Stability
  • The target compound’s 2-methoxyphenoxy group may reduce metabolic oxidation compared to 4-fluoro analogues like 18F-FCWAY, which undergo defluorination in vivo .

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